4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chlorine atom and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 4-chloro-1-(2-methylpropyl)-1H-pyrazole with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(2-methylpropyl)-1H-pyrazole: A closely related compound without the amine group.
1-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure but lacks the chlorine atom.
4-chloro-1H-pyrazol-3-amine: Similar but without the isobutyl group.
Uniqueness
4-chloro-1-(2-methylpropyl)-1H-pyrazol-3-amine hydrochloride is unique due to the combination of its chlorine and isobutyl substituents, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1855907-12-8 |
---|---|
Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.1 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.